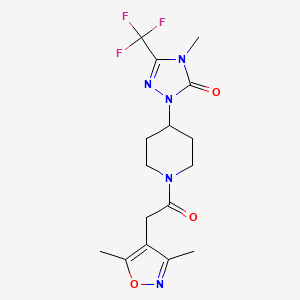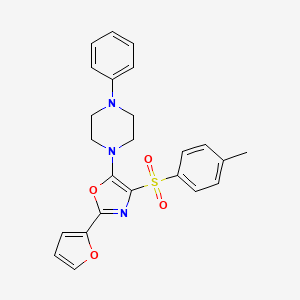
2-(Furan-2-yl)-5-(4-phenylpiperazin-1-yl)-4-tosyloxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chemical Reactions Analysis
The chemical reactions that this compound can undergo would be largely determined by its functional groups. For example, the furan ring is aromatic and can undergo electrophilic aromatic substitution reactions. The piperazine ring can act as a bidentate ligand, binding to metal ions through its nitrogen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall molecular structure. For example, the presence of the polar tosyloxy group could increase the compound’s solubility in polar solvents .Applications De Recherche Scientifique
Piperazine and Piperidine Derivatives in Neurodegenerative Disorders
A study by Varano et al. (2020) explored piperazine and piperidine derivatives, which include structures similar to 2-(Furan-2-yl)-5-(4-phenylpiperazin-1-yl)-4-tosyloxazole, for their potential in treating neurodegenerative disorders like Parkinson's and Alzheimer's diseases. These derivatives were designed as human A2A adenosine receptor antagonists/inverse agonists, showing promise in treating such disorders (Varano et al., 2020).
Isoxazole Derivatives and Antiprotozoal Activity
Patrick et al. (2007) synthesized isoxazole derivatives, related to the furan-2-yl structure, demonstrating significant antiprotozoal activity. These compounds showed potential as therapeutic agents for protozoal infections (Patrick et al., 2007).
Thiazolopyrimidine Derivatives for Pain and Inflammation
Selvam et al. (2012) worked on thiazolopyrimidine derivatives containing a furan-2-yl group. These compounds were evaluated for their antinociceptive and anti-inflammatory properties, offering insights into new therapeutic options for managing pain and inflammation (Selvam et al., 2012).
Imaging of Microglia in Neuroinflammation
Horti et al. (2019) developed a PET radiotracer specific for CSF1R, a microglia-specific marker, using a compound structure that includes elements similar to this compound. This tracer can image reactive microglia, contributing to neuroinflammation studies in neuropsychiatric disorders (Horti et al., 2019).
Novel Derivatives for Antimicrobial Activity
Tomi et al. (2016) synthesized imidazole derivatives, including furan-2-yl groups, showing moderate to potent antimicrobial activity. These compounds could be promising agents in the treatment of bacterial and fungal infections (Tomi et al., 2016).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(furan-2-yl)-4-(4-methylphenyl)sulfonyl-5-(4-phenylpiperazin-1-yl)-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O4S/c1-18-9-11-20(12-10-18)32(28,29)23-24(31-22(25-23)21-8-5-17-30-21)27-15-13-26(14-16-27)19-6-3-2-4-7-19/h2-12,17H,13-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHEMNPIPDZGJDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CO3)N4CCN(CC4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(naphthalen-1-yl)ethanone](/img/structure/B2978397.png)


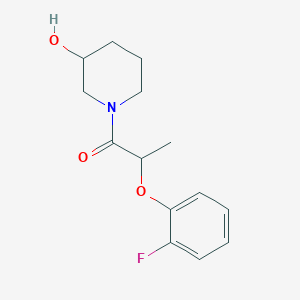
![7-(4-fluorophenyl)-1,3-dimethyl-5-((4-methylbenzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2978402.png)

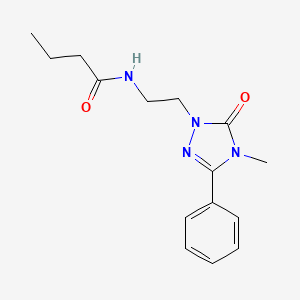
![Thieno[2,3-b]pyrazine-6-carboxylic acid, 7-amino-2-phenyl-, methylester](/img/structure/B2978408.png)
![(E)-N-(4,7-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5-methylisoxazole-3-carboxamide](/img/structure/B2978409.png)
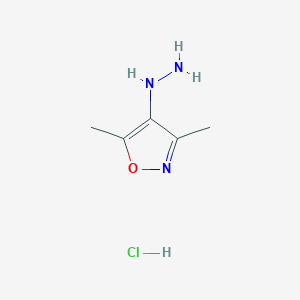

![6-Methyl-4-(4-methylpiperazin-1-yl)-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B2978415.png)
![N-(3-acetamidophenyl)-2-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B2978416.png)
